molecular formula C17H17N3O3S2 B2855681 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 878712-70-0

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No. B2855681
CAS RN: 878712-70-0
M. Wt: 375.46
InChI Key: WNEDOWNWPBMMGS-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidin-2-yl sulfanyl acetamide . It has a molecular formula of C16H15N3O3S2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine which was then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-2-yl core, which is substituted at the 3 and 6 positions with methyl groups and at the 2 position with a sulfanyl group linked to an acetamide moiety . The acetamide moiety is further substituted with a 4-methoxyphenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 136 Ų, indicating the size of the molecule that can be polar .

properties

IUPAC Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-10-8-13-15(25-10)19-17(20(2)16(13)22)24-9-14(21)18-11-4-6-12(23-3)7-5-11/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEDOWNWPBMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

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